3,5-Dichloro-3'-iodobenzophenone
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Overview
Description
3,5-Dichloro-3’-iodobenzophenone is an organic compound with the molecular formula C13H7Cl2IO and a molecular weight of 377 g/mol. This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzophenone core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’-iodobenzophenone typically involves the use of Grignard reagents. One common method includes the reaction of 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent. This Grignard reagent is then reacted with an appropriate electrophile to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,5-Dichloro-3’-iodobenzophenone often involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,5-Dichloro-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and iodine atoms enhances its reactivity and allows for selective modifications.
Comparison with Similar Compounds
3,5-Dichlorobenzophenone: Similar structure but lacks the iodine atom.
3-Iodobenzophenone: Similar structure but lacks the chlorine atoms.
3,5-Dibromobenzophenone: Similar structure with bromine atoms instead of chlorine and iodine.
Uniqueness: 3,5-Dichloro-3’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This combination of halogens allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAKOQNDJALKPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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